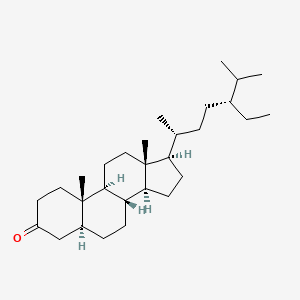![molecular formula C36H45BrN4O6 B13830944 (E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)
(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jasplakinolide is a naturally occurring cyclodepsipeptide that was first isolated from the marine sponge Jaspis johnstoni . It is a potent inducer of actin polymerization and stabilization, making it a valuable tool in cell biology research . Jasplakinolide is composed of three amino acids, including the rare D-β-tyrosine and D-2-bromoabrine . It exhibits fungicidal, insecticidal, and anticancer properties .
Preparation Methods
Jasplakinolide can be synthesized through various synthetic routes. One common method involves the cyclization of a linear peptide precursor . The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide . Industrial production methods involve the extraction of jasplakinolide from marine sponges, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Jasplakinolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of jasplakinolide with modified functional groups .
Scientific Research Applications
Jasplakinolide has a wide range of scientific research applications. In cell biology, it is used to study actin dynamics and cytoskeletal organization . In medicine, jasplakinolide has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . It is also used in neuroscience research to study synaptic function and memory formation . Additionally, jasplakinolide is used in plant biology to study actin dynamics in plant cells .
Mechanism of Action
Jasplakinolide exerts its effects by binding to actin filaments and promoting their polymerization and stabilization . It competes with phalloidin for actin binding sites, enhancing nucleation and lowering the critical concentration needed for filament formation . This stabilization of actin filaments affects various cellular processes, including cell motility, division, and apoptosis .
Comparison with Similar Compounds
Jasplakinolide is unique among actin-stabilizing agents due to its potent polymerizing activity and membrane permeability . Similar compounds include chondramides, phalloidin, cytochalasins, and latrunculins . Chondramides and phalloidin also stabilize actin filaments, but they differ in their binding sites and mechanisms of action . Cytochalasins and latrunculins, on the other hand, disrupt actin filaments by severing them or inhibiting their polymerization .
Properties
Molecular Formula |
C36H45BrN4O6 |
|---|---|
Molecular Weight |
709.7 g/mol |
IUPAC Name |
(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide |
InChI |
InChI=1S/C36H45BrN4O6/c1-20(14-21(2)16-23(4)42)15-22(3)34(44)38-24(5)36(46)41(6)31(18-28-27-12-7-8-13-29(27)39-33(28)37)35(45)40-30-19-32(43)47-26-11-9-10-25(30)17-26/h7-14,17,21-24,30-31,39,42H,15-16,18-19H2,1-6H3,(H,38,44)(H,40,45)/b20-14+/t21-,22-,23-,24-,30?,31-/m0/s1 |
InChI Key |
CJSIMXLUFCODBV-JUZKPSJXSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C)O)/C=C(\C)/C[C@H](C)C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)NC3CC(=O)OC4=CC=CC3=C4 |
Canonical SMILES |
CC(CC(C)O)C=C(C)CC(C)C(=O)NC(C)C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)NC3CC(=O)OC4=CC=CC3=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


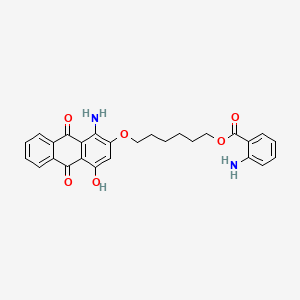
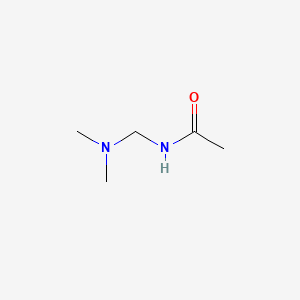
![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
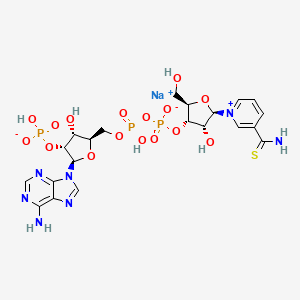
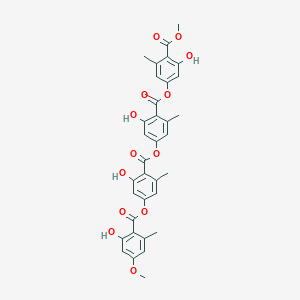
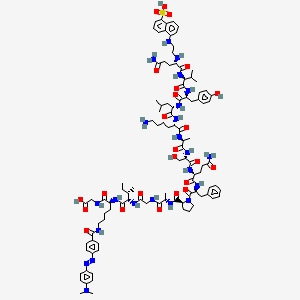
![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)

